N-butyl-2-methyl-3-nitro-N-phenylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-methyl-3-nitro-N-phenylbenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method involves the nitration of N-butyl-2-methyl-N-phenylbenzamide using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, distillation, and chromatography may be employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-methyl-3-nitro-N-phenylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: The major product is N-butyl-2-methyl-3-amino-N-phenylbenzamide.
Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile would yield an N-alkylated product.
Scientific Research Applications
N-butyl-2-methyl-3-nitro-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-2-methyl-3-nitro-N-phenylbenzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-butyl-3-nitro-N-phenylbenzamide
- N-methyl-3-nitro-N-phenylbenzamide
- N-ethyl-3-nitro-N-phenylbenzamide
- N-butyl-4-nitro-N-phenylbenzamide
Uniqueness
N-butyl-2-methyl-3-nitro-N-phenylbenzamide is unique due to the specific positioning of the nitro group and the butyl and methyl substituents. These structural features can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar benzamide derivatives .
Properties
CAS No. |
881797-20-2 |
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Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-butyl-2-methyl-3-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-4-13-19(15-9-6-5-7-10-15)18(21)16-11-8-12-17(14(16)2)20(22)23/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
OYTBWLSRZUWMDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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